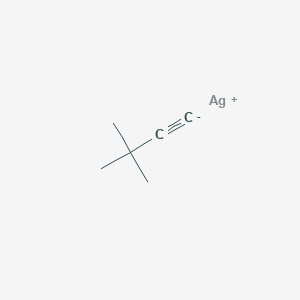
silver;3,3-dimethylbut-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver;3,3-dimethylbut-1-yne, also known as tert-butylacetylene, is an organic compound with the molecular formula C6H10. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a triple bond between carbon atoms, making it a member of the alkyne family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silver;3,3-dimethylbut-1-yne can be synthesized through several methods. One common method involves the hydroboration-deuteronolysis-hydroboration sequence. This process employs 9-BBN-H and 9-BBN-D in a specific order to produce the desired compound . Another method involves the use of diisobutene and ethylene in a metathesis reaction to produce neohexene, which can then be converted to this compound .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical reactions that involve the use of specific catalysts and reaction conditions. The exact methods may vary depending on the desired purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Silver;3,3-dimethylbut-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen iodide, which can add across the triple bond to form diiodo compounds . Other reagents include various oxidizing and reducing agents that facilitate the conversion of the compound into different products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the addition of hydrogen iodide can produce 2,2-diiodo-3,3-dimethylbutane .
Wissenschaftliche Forschungsanwendungen
Silver;3,3-dimethylbut-1-yne has several scientific research applications, including:
Biology: The compound is used in the synthesis of biologically active molecules that can be used in research and drug development.
Wirkmechanismus
The mechanism of action of silver;3,3-dimethylbut-1-yne involves its ability to participate in various chemical reactions due to the presence of the triple bond. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its reactions include the formation of carbocations and the addition of reagents across the triple bond .
Vergleich Mit ähnlichen Verbindungen
Silver;3,3-dimethylbut-1-yne can be compared with other similar compounds, such as:
3,3-Dimethyl-1-butene: This compound has a double bond instead of a triple bond, making it less reactive in certain types of reactions.
3,3-Dimethyl-2-butyne: This isomer has the triple bond in a different position, leading to different reactivity and applications.
tert-Butylacetylene: Another name for this compound, highlighting its structural similarity to other alkynes.
The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
128233-07-8 |
|---|---|
Molekularformel |
C6H9Ag |
Molekulargewicht |
189.00 g/mol |
IUPAC-Name |
silver;3,3-dimethylbut-1-yne |
InChI |
InChI=1S/C6H9.Ag/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 |
InChI-Schlüssel |
CBIPCDTVQPKUIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#[C-].[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


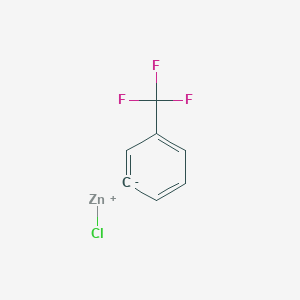
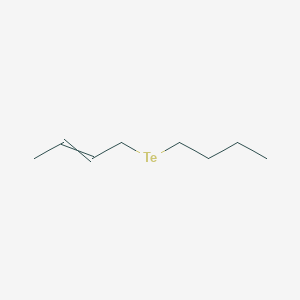
![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)
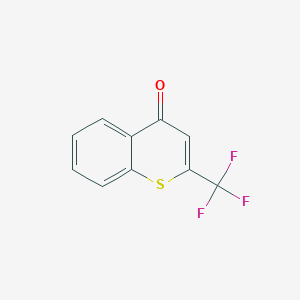

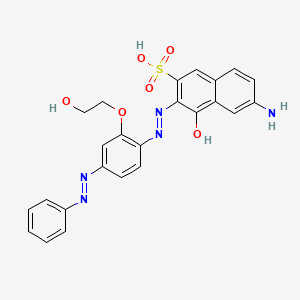

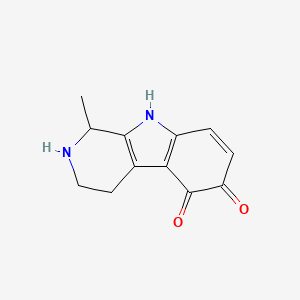
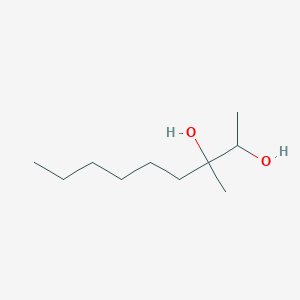
![6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one](/img/structure/B14276049.png)
![Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate](/img/structure/B14276056.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium](/img/structure/B14276072.png)
![3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14276084.png)
![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
